N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide
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Overview
Description
N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide is a chemical compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an azomethine group (–HC=N–) and are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide typically involves a condensation reaction between 4-(dimethylamino)benzaldehyde and quinoline-3-carboxamide . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide involves its interaction with bacterial cell membranes and enzymes. The compound can disrupt the integrity of bacterial cell walls, leading to cell lysis and death . Additionally, it may inhibit key bacterial enzymes, thereby preventing essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-(dimethylamino)benzylidene)-N-methylhydrazinecarbothioamide
- (Z)-2-(2-hydroxy-5-nitrobenzylidene)-N-methylhydrazinecarbothioamide
- (Z)-2-(4-cyanobenzylidene)-N-methylhydrazinecarbothioamide
Uniqueness
N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its quinoline core and azomethine linkage make it a versatile compound for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C19H18N4O/c1-23(2)17-9-7-14(8-10-17)12-21-22-19(24)16-11-15-5-3-4-6-18(15)20-13-16/h3-13H,1-2H3,(H,22,24)/b21-12+ |
InChI Key |
GCGOWNLWEBLUMU-CIAFOILYSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3N=C2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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